Pan-RAS-IN-1
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Overview
Description
Pan-RAS-IN-1 is a chemical compound known for its ability to inhibit the activity of Ras proteins. Ras proteins are small guanine nucleotide-binding proteins that play a crucial role in cell signaling pathways, regulating cell proliferation, growth, and survival. Mutations in Ras proteins are often associated with various types of cancers, making Ras inhibitors like this compound valuable in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pan-RAS-IN-1 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Functionalization: The indole core is then functionalized with various substituents to achieve the desired chemical structure.
Final Coupling: The final step involves coupling the functionalized indole core with other chemical groups to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Pan-RAS-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions are used to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Pan-RAS-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of Ras proteins in cancer and to develop potential cancer therapies.
Biochemical Studies: The compound is employed in biochemical assays to investigate the interactions between Ras proteins and other cellular components.
Drug Development: This compound serves as a lead compound for the development of new Ras inhibitors with improved efficacy and selectivity.
Mechanism of Action
Pan-RAS-IN-1 exerts its effects by binding to Ras proteins and disrupting their interaction with downstream effectors. This binding induces a conformational change in the Ras protein, preventing it from activating signaling pathways that promote cell proliferation and survival. The compound specifically targets the Switch II pocket on Ras proteins, which is crucial for their activation and function .
Comparison with Similar Compounds
Similar Compounds
KRAS-G12C Inhibitors: These inhibitors specifically target the G12C mutation in KRas, a common mutation in lung cancer.
Uniqueness of Pan-RAS-IN-1
This compound is unique in its ability to inhibit multiple Ras isoforms (HRas, KRas, and NRas) and its potential to overcome resistance mechanisms associated with other Ras inhibitors. Its broad-spectrum activity makes it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
4-amino-N-[3-[5-[[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]methyl]-3-[4-(trifluoromethoxy)phenyl]indol-1-yl]propyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41Cl2F3N6O2/c37-31-3-1-4-32(38)30(31)23-46-19-17-45(18-20-46)22-25-5-10-33-28(21-25)29(26-6-8-27(9-7-26)49-36(39,40)41)24-47(33)16-2-13-44-34(48)35(42)11-14-43-15-12-35/h1,3-10,21,24,43H,2,11-20,22-23,42H2,(H,44,48) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDFJPPJWWJNKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)NCCCN2C=C(C3=C2C=CC(=C3)CN4CCN(CC4)CC5=C(C=CC=C5Cl)Cl)C6=CC=C(C=C6)OC(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41Cl2F3N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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